2-Methyl-2-phenylpropyl 4-bromobenzene-1-sulfonate
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Overview
Description
2-Methyl-2-phenylpropyl 4-bromobenzene-1-sulfonate is an organic compound that features a complex structure with both aromatic and aliphatic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-phenylpropyl 4-bromobenzene-1-sulfonate typically involves a multi-step process. One common method includes the sulfonation of 4-bromobenzene followed by the esterification with 2-Methyl-2-phenylpropanol. The reaction conditions often require the use of strong acids like sulfuric acid or sulfonyl chlorides to facilitate the sulfonation process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-phenylpropyl 4-bromobenzene-1-sulfonate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives .
Scientific Research Applications
2-Methyl-2-phenylpropyl 4-bromobenzene-1-sulfonate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methyl-2-phenylpropyl 4-bromobenzene-1-sulfonate involves its interaction with specific molecular targets. The compound can act as an electrophile in substitution reactions, where it forms a covalent bond with nucleophiles . The pathways involved in these reactions often include the formation of intermediate complexes that facilitate the overall reaction process .
Comparison with Similar Compounds
Similar Compounds
4-Bromobenzene-1-sulfonate: Shares the sulfonate group but lacks the aliphatic component.
2-Methyl-2-phenylpropanol: Contains the aliphatic component but lacks the sulfonate group.
Uniqueness
2-Methyl-2-phenylpropyl 4-bromobenzene-1-sulfonate is unique due to its combination of aromatic and aliphatic components, which confer distinct chemical properties and reactivity compared to its individual components .
Properties
CAS No. |
24517-38-2 |
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Molecular Formula |
C16H17BrO3S |
Molecular Weight |
369.3 g/mol |
IUPAC Name |
(2-methyl-2-phenylpropyl) 4-bromobenzenesulfonate |
InChI |
InChI=1S/C16H17BrO3S/c1-16(2,13-6-4-3-5-7-13)12-20-21(18,19)15-10-8-14(17)9-11-15/h3-11H,12H2,1-2H3 |
InChI Key |
BSMRWDIUNPIKOL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(COS(=O)(=O)C1=CC=C(C=C1)Br)C2=CC=CC=C2 |
Origin of Product |
United States |
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